molecular formula C14H9NO2 B6326580 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile CAS No. 769971-95-1

3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B6326580
CAS No.: 769971-95-1
M. Wt: 223.23 g/mol
InChI Key: WVSUWLWNKBQQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile: is an organic compound with the molecular formula C14H9NO2 It is a derivative of biphenyl, characterized by the presence of a formyl group (-CHO) at the 3’ position, a hydroxyl group (-OH) at the 4’ position, and a nitrile group (-CN) at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-amine.

    Substitution: 3’-Formyl-4’-alkoxy[1,1’-biphenyl]-4-carbonitrile.

Scientific Research Applications

Chemistry: In chemistry, 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in organic synthesis .

Biology and Medicine: Its structural features may enable it to interact with biological targets, leading to the development of novel therapeutic agents .

Industry: In the industrial sector, 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile can be used in the production of advanced materials, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals .

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The nitrile group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups and the biphenyl backbone. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSUWLWNKBQQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602436
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769971-95-1
Record name 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.